An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its utility is primarily demonstrated through its role as a key intermediate in the synthesis of more complex, biologically active molecules. Notably, it is a precursor for a variety of substituted 2-amino-4-quinazolinones, a class of compounds known for a wide range of pharmacological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and the established applications of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine, with a focus on its derivatization and the biological significance of the resulting compounds.
Chemical Properties and Identification
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a bicyclic aromatic amine with a tetrahydropyridine ring fused to a pyridine ring. Its chemical structure and basic properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine |
| CAS Number | 601515-40-6 |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane |
Synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine and its Precursors
The synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is not extensively detailed in peer-reviewed literature under this specific name. However, a synthetic route for a closely related N-protected precursor, 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine, has been described in the supplementary information of studies focused on the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. The synthesis of the parent amine can be inferred from this multi-step sequence, which involves the construction of the tetrahydronaphthyridine core followed by amination and deprotection.
Experimental Protocol for the Synthesis of a Key Precursor: 6-benzyl-N-(quinolin-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine
The following protocol is adapted from a documented synthesis of a derivative, which provides a viable route to the core scaffold.
Step 1: Synthesis of 2,6-Naphthyridin-1-ol A round bottom flask is charged with 3-(2-(dimethylamino)vinyl)pyridine-4-carbonitrile and ethanol. 48% aqueous hydrobromic acid is added, and the reaction mixture is refluxed for 16 hours. After completion, the solvents are removed under vacuum, and the residue is filtered and washed with cold ethanol to afford 2,6-naphthyridin-1-ol.
Step 2: Synthesis of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-ol 2,6-Naphthyridin-1-ol is dissolved in an ethanol-water mixture (1:2). Benzyl bromide and potassium carbonate are added, and the reaction mixture is refluxed for 3 hours.
Step 3: Synthesis of 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine This step would typically involve the conversion of the hydroxyl group to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride.
Step 4: Synthesis of 6-benzyl-N-(quinolin-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine A microwave vial is charged with 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, 3-quinolinamine, and sodium tert-butoxide. The reaction is carried out in a suitable solvent under microwave irradiation.
Step 5: Debenzylation to N-(quinolin-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine The benzyl-protected amine is dissolved in ethanol, and palladium on charcoal (10% w/w) is added. The reaction flask is evacuated and flushed with hydrogen gas and stirred at room temperature overnight under a hydrogen atmosphere. The mixture is then filtered through celite, and the solvent is removed under reduced pressure. The crude product is purified by preparative HPLC.
To obtain the parent 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine , a similar synthetic strategy would be employed, likely involving a different amination step in place of the Buchwald-Hartwig amination with 3-quinolinamine, or a subsequent de-quinolination if a suitable method exists. A more direct approach would involve a nucleophilic aromatic substitution of the chloro-intermediate with an amine source like ammonia or a protected amine equivalent, followed by deprotection.
Biological and Medicinal Chemistry Applications
The primary documented application of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is as a chemical intermediate for the synthesis of substituted 2-amino-4-quinazolinones. Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.
Role in the Synthesis of 2-Amino-4-quinazolinones
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine can be reacted with various electrophilic partners to construct the quinazolinone scaffold. This typically involves a condensation reaction with a suitable ortho-amino benzoic acid derivative or a related precursor. The resulting 2-amino-4-quinazolinones bearing the tetrahydronaphthyridine moiety can then be evaluated for various biological activities.
Biological Significance of Quinazolinone Derivatives
The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of quinazolinone have been reported to exhibit a multitude of pharmacological effects, including:
-
Anticancer Activity: Many quinazolinone derivatives have been developed as potent anticancer agents, with some acting as inhibitors of key enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases.
-
Antimicrobial Activity: This class of compounds has shown promise as antibacterial and antifungal agents.
-
Anti-inflammatory and Analgesic Effects: Certain quinazolinone derivatives have demonstrated significant anti-inflammatory and pain-relieving properties.
-
Central Nervous System (CNS) Activity: Some compounds based on this scaffold have been investigated for their effects on the CNS, including anticonvulsant and sedative activities.
The incorporation of the 5,6,7,8-tetrahydro-2,6-naphthyridine moiety into the quinazolinone structure can modulate its physicochemical properties, such as solubility and lipophilicity, and influence its binding affinity and selectivity for biological targets.
Potential as a Scaffold in Drug Discovery
While direct evidence is limited for the title compound, the broader tetrahydronaphthyridine scaffold is of significant interest in drug discovery. For instance, other isomers of tetrahydronaphthyridine have been investigated as:
-
HIV-1 Integrase Inhibitors: The rigid bicyclic structure can serve as a platform for designing molecules that inhibit the integration of the viral genome into the host cell's DNA.
-
RORγt Inverse Agonists: These have potential applications in the treatment of autoimmune diseases.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: As suggested by the synthesis of its precursor, this scaffold has been explored for developing inhibitors of FAAH, which is a therapeutic target for pain and inflammation.
The 5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine scaffold, with its specific arrangement of nitrogen atoms and the presence of a primary amine handle for further chemical modification, offers a unique chemical space for the development of novel therapeutic agents.
Conclusion
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a valuable heterocyclic building block with established utility in the synthesis of 2-amino-4-quinazolinones, a class of compounds with a wide array of biological activities. While the direct pharmacological profile of the title compound remains to be fully elucidated, its role as a versatile scaffold for the construction of medicinally relevant molecules is clear. Further exploration of derivatives based on this core structure may lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of its synthesis and primary application, intended to aid researchers in the fields of medicinal chemistry and drug development in their exploration of this and related chemical scaffolds.
